1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone
CAS No.: 1705128-26-2
Cat. No.: VC4436978
Molecular Formula: C20H25N3O3
Molecular Weight: 355.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705128-26-2 |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.438 |
| IUPAC Name | 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C20H25N3O3/c1-25-17-7-3-2-6-16(17)12-19(24)23-10-4-5-14(13-23)11-18-21-20(22-26-18)15-8-9-15/h2-3,6-7,14-15H,4-5,8-13H2,1H3 |
| Standard InChI Key | RZBCDEPEFQFPOT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name, 1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(2-methoxyphenyl)ethanone, reflects its three primary components:
-
A piperidine ring (1-azacyclohexane) at position 1.
-
A 3-cyclopropyl-1,2,4-oxadiazole group attached via a methyl linker to the piperidine’s third carbon.
Molecular Identifiers
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1705128-26-2 | |
| SMILES | COC1=CC=CC=C1CC(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 | |
| InChIKey | RZBCDEPEFQFPOT-UHFFFAOYSA-N | |
| Molecular Formula | ||
| Molecular Weight | 355.44 g/mol |
The compound’s XLogP3-AA (partition coefficient) is computed as 3.2, indicating moderate lipophilicity .
Synthesis and Structural Elucidation
Structural Features
The compound’s architecture combines three pharmacophoric elements:
-
Piperidine Ring: Enhances bioavailability and membrane permeability due to its basic nitrogen .
-
1,2,4-Oxadiazole: Acts as a bioisostere for ester or amide groups, improving metabolic stability.
-
2-Methoxyphenyl Group: Contributes to π-π stacking interactions with aromatic residues in target proteins.
Computational models predict a planar oxadiazole ring (bond angle: 120°) and a chair conformation for the piperidine moiety .
Physicochemical Properties
Computed Properties
| Property | Value | Method/Source |
|---|---|---|
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Rotatable Bonds | 5 | PubChem |
| Topological Polar Surface Area | 64.7 Ų | PubChem |
| Solubility | Low (logS ≈ -4.2) | Estimated |
The compound’s low solubility may necessitate formulation with co-solvents (e.g., PEG 400) for in vivo studies.
Research Gaps and Future Directions
Despite its promising scaffold, experimental data on this specific compound remain limited. Priority areas for investigation include:
-
In Vitro Screening: Profiling against kinase panels and microbial strains.
-
ADMET Studies: Assessing metabolic stability (e.g., CYP450 interactions) and toxicity.
-
Structural Optimization: Modifying the methoxy group to enhance solubility or target affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume